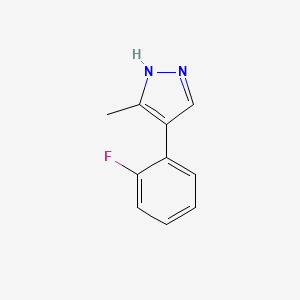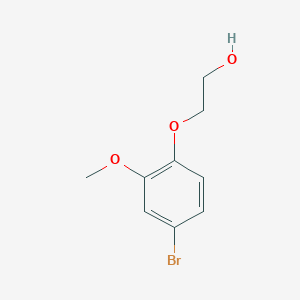
3-(3-Bromophenyl)-4'-methylpropiophenone
概要
説明
3-(3-Bromophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure
作用機序
Target of Action
For instance, some bromophenyl compounds have been found to inhibit enzymes like adenosine kinase
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst . This forms a new palladium-carbon bond, which can then undergo transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Bromophenyl compounds have been implicated in the akt signaling pathway The Akt pathway plays a crucial role in cellular processes such as cell growth, survival, and metabolism
Result of Action
Bromophenyl compounds have been studied for their potential anti-inflammatory and analgesic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products Formed
Substitution: Formation of 3-(3-methoxyphenyl)-4’-methylpropiophenone.
Oxidation: Formation of 3-(3-bromophenyl)-4’-methylbenzoic acid.
Reduction: Formation of 3-(3-bromophenyl)-4’-methylpropiophenol.
科学的研究の応用
3-(3-Bromophenyl)-4’-methylpropiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a starting material for the synthesis of drug candidates.
Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural properties.
類似化合物との比較
Similar Compounds
- 3-Bromophenylboronic acid
- 3-Bromophenol
- 3-Bromophenylpropionic acid
Uniqueness
Compared to similar compounds, 3-(3-Bromophenyl)-4’-methylpropiophenone is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination enhances its reactivity and allows for a wider range of chemical modifications. Additionally, the methyl group attached to the propiophenone structure provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability.
特性
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUIRRFEJYLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)

![4-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1532229.png)

